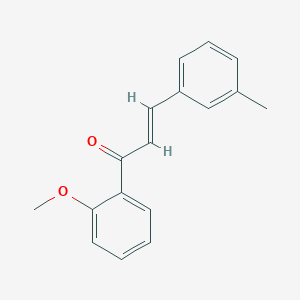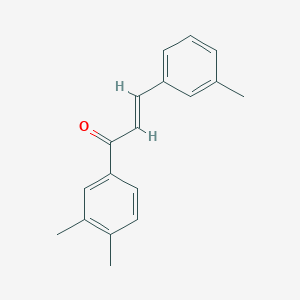
(2E)-1-(4-Ethylphenyl)-3-(2-methylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(4-Ethylphenyl)-3-(2-methylphenyl)prop-2-en-1-one, commonly known as EMTPMP, is an organic compound belonging to the class of propenones. It is a colorless to pale yellow liquid with a molecular weight of 212.27 g/mol and a boiling point of 200-202°C. EMTPMP has been widely studied for its potential applications in organic synthesis, as well as its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
EMTPMP has a wide range of applications in scientific research. It is used as a precursor in the synthesis of other organic compounds, such as pyrrolidines, piperidines, and tetrahydrofurans. It is also used as a reagent in the synthesis of other compounds, such as quinolines, indoles, and thiophenes. In addition, EMTPMP has been used in the synthesis of peptide analogs, which are used in the study of protein-protein interactions.
Mecanismo De Acción
The mechanism of action of EMTPMP is not fully understood. However, it is believed to act as an alkylating agent, which means it can react with nucleophiles, such as amines and thiols, to form covalent bonds. It is also believed to act as a reducing agent, which means it can reduce the oxidation state of other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of EMTPMP are not well understood. However, it has been shown to have antifungal activity, as well as inhibit the growth of certain bacteria. In addition, EMTPMP has been shown to have some cytotoxic effects in human cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMTPMP has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a useful reagent for organic synthesis. Additionally, it is relatively nontoxic, making it safe to handle in the lab. However, it is also a relatively unstable compound, making it difficult to store for long periods of time.
Direcciones Futuras
There are several potential future directions for research involving EMTPMP. One potential direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in drug discovery and development. Additionally, research could be done to explore its potential as a reagent in organic synthesis. Finally, research could be done to explore its potential as a catalyst in various reactions.
Métodos De Síntesis
EMTPMP can be synthesized by a variety of methods, including the Wittig reaction, the Claisen rearrangement, and the Knoevenagel condensation. The most common synthesis method is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone. The reaction produces an alkene and a phosphonium salt. The Claisen rearrangement involves the reaction of a β-keto ester with a base to form an alkene and an ester. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, such as malononitrile, to produce an α,β-unsaturated aldehyde or ketone.
Propiedades
IUPAC Name |
(E)-1-(4-ethylphenyl)-3-(2-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c1-3-15-8-10-17(11-9-15)18(19)13-12-16-7-5-4-6-14(16)2/h4-13H,3H2,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIQFOZENGJJHO-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid](/img/structure/B6356407.png)








![(2E)-3-[4-(Propan-2-yl)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B6356466.png)



